molecular formula C18H22N4 B6060545 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

Cat. No.: B6060545
M. Wt: 294.4 g/mol
InChI Key: IUHJLXRLZKXXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product with high yield and purity. Common synthetic routes may include:

    Cyclization Reactions: Utilizing cyclization reactions to form the naphthalene core.

    Nitrile Formation: Introducing nitrile groups through reactions with cyanide sources.

    Amination: Adding amino groups using amination reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound could inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-methyl-4-pyrimidinol: A compound with a similar amino and methyl group arrangement but a different core structure.

    6-methylisocytosine: Another related compound with a pyrimidine core.

Uniqueness

What sets 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile apart is its unique naphthalene core combined with multiple nitrile groups, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-11(2)6-16-14-7-12(3)4-5-13(14)15(8-19)17(22)18(16,9-20)10-21/h5,11-12,14,16H,4,6-7,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHJLXRLZKXXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.